2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N - (pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P 2 S 5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2- (furan-2-yl) [1,3]thiazolo [4,5- b ]pyridine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For example, the crystal structure of a related compound was found to be stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, a series of novel substituted- N - (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, single crystals were developed for certain compounds, and their IC 90 s ranged from 3.73 to 4.00 μM .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: serves as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this method lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Specifically, this compound participates in the transmetalation step, transferring nucleophilic organic groups from boron to palladium, leading to the formation of new C–C bonds .
EGFR and HER2 Inhibition
In drug discovery, researchers have evaluated the EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) inhibition activity of 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide . Comparing it to lapatinib, they assessed the potential of this compound as a kinase inhibitor. Such investigations contribute to the development of targeted therapies for cancer and other diseases .
Protodeboronation Reactions
While alkyl boronic esters are commonly used in organic synthesis, protodeboronation methods have received less attention. However, 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has been explored in catalytic protodeboronation reactions. These reactions allow for the removal of boron groups from alkyl boronic esters, expanding the synthetic toolbox for chemists .
Mechanism of Action
Future Directions
The future directions of research on similar compounds include the development of new drugs that overcome antimicrobial resistance problems . The derivatives of 1, 3-diazole show different biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-14(18-10-12)15-5-3-9-22-15/h1-10,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVNOZFJHBLZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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